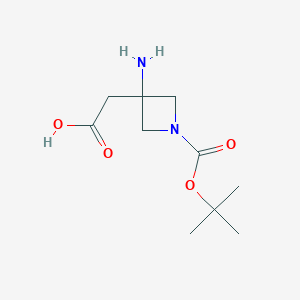

2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Description

Historical Context of Azetidine-Based Amino Acids

Azetidine-containing compounds have garnered sustained interest in medicinal chemistry due to their conformational rigidity and bioisosteric potential. The discovery of L-azetidine-2-carboxylic acid in sugar beets (Beta vulgaris) marked a pivotal moment, revealing natural azetidines as collagen synthesis inhibitors and gametocidal agents. Early synthetic efforts focused on constrained analogues of glutamic acid, such as trans-2-carboxyazetidine-3-acetic acid (t-CAA), which demonstrated modulatory effects on ionotropic glutamate receptors. The tert-butoxycarbonyl (Boc) group emerged as a critical protecting group for azetidine amines, enabling the synthesis of complex derivatives like this compound while preventing unwanted side reactions during functionalization.

Significance in Heterocyclic Chemistry Research

The compound’s azetidine core serves as a four-membered nitrogen heterocycle, offering enhanced metabolic stability compared to larger ring systems. Its synthetic accessibility via Horner–Wadsworth–Emmons (HWE) reactions and aza-Michael additions has positioned it as a linchpin for constructing hybrid scaffolds. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate—a key intermediate—undergoes regioselective additions with NH-heterocycles to yield pharmacologically relevant structures. The acetic acid side chain further enables conjugation with peptides or fluorophores, making this derivative a multifunctional tool in chemical biology.

Comparative Analysis with Related Azetidine Derivatives

Structural comparisons reveal distinct advantages over related azetidines. Unlike azetidine-2-carboxylic acid, which exhibits planar geometry, the tert-butoxycarbonyl group in this compound introduces steric bulk that stabilizes boat conformations, potentially enhancing receptor binding selectivity. Pharmacological studies on analogues like azetidine-2,3-dicarboxylic acid (ADC) demonstrate subtype-specific activity at NMDA receptors, with L-trans-ADC showing 50 µM potency at NR1/NR2D subtypes. These findings suggest that strategic substitution at the azetidine 3-position—as seen in the target compound—could fine-tune interactions with neuronal receptors and transporters.

Research Objectives and Challenges in Amino-Azetidine Chemistry

Current research aims to address three primary challenges: (1) optimizing stereocontrolled synthesis to access enantiopure forms, (2) expanding Suzuki–Miyaura cross-coupling methodologies for diversifying the azetidine core, and (3) elucidating structure-activity relationships (SARs) at glutamate transporters (EAATs) and metabotropic receptors (mGluRs). A persistent obstacle involves the thermodynamic reversibility of anionic 4-exo-tet ring closures, which complicates diastereomer separation during azetidine formation. Advances in organocatalytic aza-Michael additions and flow chemistry may mitigate these issues, enabling gram-scale production of derivatives for high-throughput screening.

The subsequent sections will delve into synthetic strategies, spectroscopic characterization, and emerging applications of this azetidine derivative, contextualizing its role within modern drug discovery paradigms.

Properties

IUPAC Name |

2-[3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6,11H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXIDVIOBWNUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the Boc Protecting Group: The amino group on the azetidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azetidine.

Attachment of the Acetic Acid Moiety: The Boc-protected azetidine is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Key methodologies include:

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol . The free amine is highly reactive, enabling subsequent functionalization.

Amino Group Functionalization

The 3-amino group undergoes nucleophilic substitution, acylation, and condensation reactions:

Acylation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | Triethylamine, DCM, 0°C | N-acetyl derivative | Bioactive compound synthesis |

| Benzoyl chloride | DMAP, DCM, rt | N-benzoylated analog | Peptide backbone modification |

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives, useful as intermediates in heterocycle synthesis .

Carboxylic Acid Reactivity

The acetic acid moiety participates in esterification, amidation, and peptide coupling:

Example : Coupling with 2-(4-iodophenyl)-4-methyl-6-hydroxychromene via EDC/DMAP forms hybrid structures with potential pharmacological activity .

Cyclization and Heterocycle Formation

The compound serves as a precursor for nitrogen-containing heterocycles:

-

Selenazole Synthesis : Condensation with selenourea in methanol yields 1,3-selenazole derivatives, confirmed via ¹H-¹⁵N HMBC correlations .

-

Pyrazole Hybrids : Suzuki-Miyaura cross-coupling with boronic acids introduces aromatic/heteroaromatic groups at the azetidine ring .

Stereochemical Transformations

Racemic α-substituted derivatives are resolved via chiral chromatography or enzymatic hydrolysis to produce enantiomerically pure analogs, critical for GABA receptor studies .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Recent studies have indicated that compounds containing azetidine rings, such as 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, exhibit promising anticancer properties. Research has shown that modifications in the azetidine structure can enhance the efficacy of these compounds against various cancer cell lines. For instance, a study demonstrated that derivatives of azetidine compounds could inhibit tumor growth by inducing apoptosis in cancer cells .

2. Drug Development

The compound serves as a building block for synthesizing more complex molecules in drug development. Its ability to form stable bonds with other chemical moieties makes it a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders and metabolic diseases . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the development of targeted therapies.

Synthetic Biology

1. Peptide Synthesis

In synthetic biology, this compound is utilized in peptide synthesis as a protected amino acid. The Boc group provides stability during synthesis while allowing for deprotection at later stages to yield functional peptides. This application is crucial in designing peptides for therapeutic use, including those that mimic natural hormones or neurotransmitters .

Materials Science

1. Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, leading to the development of novel materials with enhanced properties. Research has shown that polymers containing azetidine units exhibit improved mechanical strength and thermal stability, making them suitable for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid depends on its specific application. In pharmaceutical synthesis, it acts as a precursor or intermediate that undergoes further chemical transformations to yield active pharmaceutical ingredients . The molecular targets and pathways involved vary based on the final product synthesized from this compound .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The Boc-protected acetic acid derivatives vary primarily in their core heterocyclic or aromatic groups. Below is a structural comparison:

Key Observations :

Physical and Chemical Properties

Notes:

- The Boc group enhances solubility in organic solvents (e.g., DCM, THF) across all derivatives.

- The benzazepine derivative’s higher molecular weight and fused ring system may reduce aqueous solubility compared to smaller analogs .

Biological Activity

2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, also known by its CAS number 1508644-03-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- CAS Number : 1508644-03-8

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown activity against multidrug-resistant strains of bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 μg/mL |

| Mycobacterium abscessus | 4–8 μg/mL |

| Mycobacterium smegmatis | 4–8 μg/mL |

| Mycobacterium tuberculosis (H37Ra) | 0.5–1.0 μg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in treating resistant infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| MCF7 (Breast Cancer) | 0.87–12.91 |

The selectivity index for MDA-MB-231 cells compared to non-cancerous MCF10A cells suggests a significant therapeutic window, making it a potential candidate for targeted cancer therapies .

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Case Studies

Recent case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study on Tuberculosis Treatment :

- Cancer Metastasis Inhibition :

Q & A

Q. What are the established synthetic routes for 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, and how do protection/deprotection strategies influence yield?

The synthesis typically involves azetidine ring formation followed by tert-butoxycarbonyl (Boc) protection of the amino group. A common approach includes coupling azetidine derivatives with acetic acid moieties under carbodiimide-mediated conditions. The Boc group is critical for protecting the amine during subsequent reactions, preventing side reactions. Deprotection using trifluoroacetic acid (TFA) must be carefully optimized to avoid ring strain-induced decomposition. Yield improvements (>75%) are achievable via stepwise Boc protection and low-temperature coupling (0–5°C) .

Q. What spectroscopic techniques are recommended for characterizing the compound's purity and structural integrity?

- NMR (¹H/¹³C) : Confirm regiochemistry via coupling constants (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and Boc group signals (tert-butyl at δ 1.4 ppm).

- IR : Validate Boc carbonyl stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹).

- HPLC-MS : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) and monitor molecular ion peaks (e.g., [M+H]+ at m/z 285) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential respiratory and skin irritation (classified under GHS Category 2).

- Ventilation : Perform reactions in fume hoods to avoid inhalation of Boc-deprotection byproducts (e.g., CO₂ gas).

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis conditions to enhance yield and minimize impurities?

Apply factorial design to evaluate variables:

- Factors : Temperature (20–60°C), solvent polarity (THF vs. DCM), and catalyst loading (0.5–2.0 eq).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 40°C in DCM with 1.2 eq EDC·HCl) to maximize yield (82%) and reduce dimerization (<5%). Contour plots and ANOVA validate significance (p < 0.05) .

Q. What computational approaches are used to predict reaction pathways for synthesizing this compound?

- Quantum Mechanics (QM) : Calculate transition states (e.g., B3LYP/6-31G*) for azetidine ring closure, identifying energy barriers (~25 kcal/mol) that favor chair-like conformations.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics.

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal catalysts (e.g., HOBt vs. HOAt) for coupling steps .

Q. How to resolve contradictions in spectroscopic data when confirming the compound's stereochemistry?

- 2D NMR (NOESY/ROESY) : Detect spatial correlations between azetidine protons and adjacent substituents to assign stereochemistry.

- X-ray Crystallography : Resolve ambiguous NOE signals by determining crystal structures (e.g., monoclinic P2₁ space group).

- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via chiral carboxylic acid vibrations (1700–1750 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in Boc-protection steps?

- Hypothesis : Competing side reactions (e.g., carbamate formation) reduce yield.

- Validation :

Monitor intermediates via LC-MS to detect byproducts (e.g., m/z 320 for carbamate adducts).

Adjust pH (5.5–6.0) to suppress nucleophilic attack on the Boc anhydride.

Use in situ IR to track carbonyl consumption rates .

Q. What strategies mitigate azetidine ring instability during Boc deprotection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.